4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid
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Description
Starting Materials: The intermediate imidazole compound and chloroacetic acid.
Reaction Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide.
Procedure: The intermediate imidazole reacts with chloroacetic acid to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of 4-Amino-1-benzyl-1H-imidazole-5-carboxylic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by functional group modifications.
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Formation of the Imidazole Ring:
Starting Materials: Benzylamine, glyoxal, and ammonium acetate.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions.
Procedure: Benzylamine reacts with glyoxal and ammonium acetate to form the imidazole ring through a cyclization reaction.
Properties
CAS No. |
1219977-36-2 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-amino-3-benzylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(11(15)16)14(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16) |
InChI Key |
MXTXVUGQMUAZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)N |
Origin of Product |
United States |
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